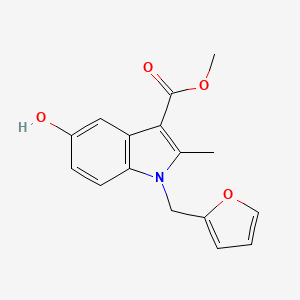

![molecular formula C16H16N2O3 B5588636 3-(3,4,5-trimethoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B5588636.png)

3-(3,4,5-trimethoxyphenyl)imidazo[1,5-a]pyridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridines, including compounds like 3-(3,4,5-trimethoxyphenyl)imidazo[1,5-a]pyridine, can be achieved through various methods. Notably, an electrochemical [4 + 1] tandem sp^3(C–H) double amination process allows for the direct synthesis of these compounds from acetophenones with pyridine ethylamines, using ammonium iodide as a redox mediator. This represents a one-step synthesis method that bypasses the conventional multi-step processes, highlighting a significant advancement in the field of synthetic organic chemistry (Wang et al., 2022).

Molecular Structure Analysis

The molecular structure of imidazo[1,5-a]pyridines is foundational to their chemical behavior and properties. The imidazo[1,5-a]pyridine core provides a stable platform for the generation of stable N-heterocyclic carbenes, offering a versatile architecture for further chemical modifications and applications (Alcarazo et al., 2005).

Chemical Reactions and Properties

Imidazo[1,5-a]pyridines engage in a wide range of chemical reactions, reflecting their versatile chemical properties. For example, they participate in multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates, leading to the synthesis of fully substituted furans. This demonstrates their capacity for tandem nucleophilic addition, [3 + 2]-cycloaddition, and ring transformation, showcasing the breadth of organic synthesis pathways they are involved in (Pan et al., 2010).

Physical Properties Analysis

The physical properties of imidazo[1,5-a]pyridines, such as their fluorescence and solid-state emission characteristics, can be influenced by various substituents. These properties are crucial for applications in materials science and photophysical research. Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer show notable emission characteristics, highlighting their potential in the development of photoluminescent materials (Stasyuk et al., 2012).

Applications De Recherche Scientifique

Electrochemical Synthesis

3-(3,4,5-trimethoxyphenyl)imidazo[1,5-a]pyridine derivatives, particularly 3-acyl imidazo[1,5-a]pyridines, are significant in pharmaceutical development. An innovative approach involves the electrochemical tandem sp3 (C–H) double amination of acetophenones with pyridine ethylamines. This method offers a one-step synthesis, substituting the conventional three-step reaction process, with ammonium iodide as a redox mediator (Wang et al., 2022).

Anticancer Properties

Conjugates of imidazo[1,5-a]pyridine have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Notably, specific compounds within this series demonstrated significant cytotoxicity and the ability to inhibit microtubule assembly formation in certain cancer cells. Their apoptosis-inducing ability was also confirmed through various assays (Mullagiri et al., 2018).

Broad Medicinal Applications

Imidazo[1,5-a]pyridine is a versatile scaffold in medicinal chemistry. It has found applications across a range of therapeutic areas, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal activities. This compound's structure has been represented in various marketed preparations, leading to continued research and development of novel therapeutic agents (Deep et al., 2016).

Fluorescent Probes Development

Imidazo[1,5-a]pyridine-based compounds have been developed as fluorescent probes. Their photophysical properties make them suitable candidates for cell membrane probes, aiding in the study of membrane dynamics, hydration, and fluidity, which are vital for monitoring cellular health and exploring biochemical pathways (Renno et al., 2022).

Stable N-heterocyclic Carbenes

The imidazo[1,5-a]pyridine skeleton provides a platform for generating new types of stable N-heterocyclic carbenes. This application is significant in the field of organometallic chemistry, where these carbenes can form complexes with various metals (Alcarazo et al., 2005).

Mécanisme D'action

Orientations Futures

Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Propriétés

IUPAC Name |

3-(3,4,5-trimethoxyphenyl)imidazo[1,5-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-19-13-8-11(9-14(20-2)15(13)21-3)16-17-10-12-6-4-5-7-18(12)16/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKFRXYNCDDWCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC=C3N2C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4,5-Trimethoxyphenyl)imidazo[1,5-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2,2,2-trichloro-1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)ethyl]benzenesulfonamide](/img/structure/B5588557.png)

![N-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,5-pentanediamine dihydrochloride](/img/structure/B5588564.png)

![1-[2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]-4-isobutylpyrrolidin-2-one](/img/structure/B5588568.png)

![4-[3-(3-hydroxy-5-isoxazolyl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5588573.png)

![8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588581.png)

![4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)quinolin-2(1H)-one](/img/structure/B5588602.png)

![2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}pyrimidine](/img/structure/B5588612.png)

![6-ethyl-N,N-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5588614.png)

![11,11'-oxybis(3-amino-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one)](/img/structure/B5588626.png)

![1-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-indole-2,3-dione](/img/structure/B5588654.png)